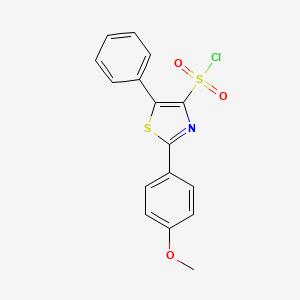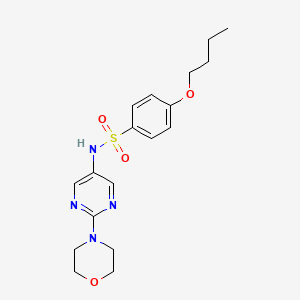![molecular formula C11H10N4O3S B2531381 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone CAS No. 690643-25-5](/img/structure/B2531381.png)
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone" is a chemical entity that features a triazole moiety, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a benzo[d][1,3]dioxole moiety, which is a fused ring system consisting of a benzene ring and a 1,3-dioxole ring. This compound is of interest due to the potential biological activities associated with triazole and benzo[d][1,3]dioxole derivatives.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of 2,5-bis(2-aminothiazol-5-yl)-3,6-dichloro-1,4-benzoquinones involves the reaction of 2-(2-aminothiazol-5-yl)-3,5,6-trichloro-1,4-benzoquinones with acetaldehyde and diethylamine in toluene solution, followed by reflux with substituted thioureas in acetonitrile in the presence of hydrochloric acid, and subsequent oxidation with ferric chloride in aqueous DMF . This method indicates the potential for creating complex molecules with multiple heterocyclic rings through stepwise reactions and the use of various reagents and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through crystallography. For example, the crystal structure of 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole was elucidated, revealing a triclinic system with specific unit cell parameters and the presence of intermolecular hydrogen bonds and interactions that stabilize the structure . This suggests that the compound of interest may also exhibit a complex three-dimensional structure with potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, showing that in the case of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, the chlorine atom at the 5-position of the benzoquinone ring can be substituted by an amino group in the presence of primary and secondary amines . This indicates that the compound may also undergo substitution reactions, which could be useful for further functionalization or for the synthesis of derivatives with different properties.
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of "2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone" are not provided, the properties of structurally related compounds have been investigated. For instance, the spectroscopic and electrochemical properties of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles were explored, revealing insights into their chemical behavior . Additionally, the crystal structure analysis of a triazole-containing compound provided information on its solid-state geometry and the presence of weak hydrogen bonds and C–H···π supramolecular interactions . These findings suggest that the compound of interest may also exhibit specific spectroscopic signatures and electrochemical properties, as well as a solid-state structure that could be characterized by similar intermolecular interactions.
Applications De Recherche Scientifique
Synthesis and Pharmacological Activity
- Anti-Inflammatory Properties : The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone has been synthesized and exhibited anti-inflammatory activity. This was observed in the synthesis of derivatives like 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols and related compounds (Labanauskas et al., 2004).
Antimicrobial and Antitubercular Activities
- Antimicrobial and Antitubercular Agents : Various derivatives of the compound have been studied for their antimicrobial and antitubercular properties. This includes the synthesis and pharmacological study of thiazolidinones and Mannich bases of 4‐amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole, showing promising results (Dave et al., 2007).
Antifungal and Antituberculosis Agents
- Potent Antifungal and Antituberculosis Agents : The compound's derivatives have been synthesized and identified as potent antifungal and antituberculosis agents. This includes the efficient regioselective synthesis of 3‐(1,2,4‐triazol‐5‐yl)‐1,3‐thiazolidin‐4‐ones, showing effectiveness against Mycobacterium tuberculosis and Candida albicans (El Bialy et al., 2011).
Synthesis of Novel Compounds
- Novel Compounds Synthesis : This compound is utilized in the synthesis of various novel compounds with potential biological activities. For instance, the synthesis of α-Heterocyclicthioacetophenone derivatives indicates its versatility in creating new molecular structures (Xue, 2003).
Antioxidant and Anticancer Activity
- Antioxidant and Anticancer Properties : The derivatives of this compound have been found to exhibit antioxidant and anticancer activities. This includes novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, demonstrating significant efficacy in these areas (Tumosienė et al., 2020).
Anticonvulsant Evaluation
- Potential Anticonvulsant Agents : Some derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. This includes the study of clubbed indole-1,2,4-triazine derivatives, revealing significant anticonvulsant activity in certain derivatives (Ahuja & Siddiqui, 2014).
Mécanisme D'action
Orientations Futures
The search for new biologically active compounds that may be used in efficient drug discovery is one of the most challenging tasks in medicinal chemistry . The development of various synthesis methods and a comprehensive study of their reaction mechanisms are necessary for the advancement of this field .
Propriétés
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,3-benzodioxol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c12-10-13-11(15-14-10)19-4-7(16)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXRECRWSIRTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NNC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)
![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)
![3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)


![3-isopentyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2531312.png)
![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2531317.png)

